N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide
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Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfonyl group attached to an indole ring, which is further connected to a nitrobenzamide moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the indole ring. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene to form 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the sulfonyl and nitrobenzamide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxyl or hydroxyl groups.
Scientific Research Applications
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The sulfonyl and nitrobenzamide groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2-furyl)acrylamide
- N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-thiophenecarboxamide
- N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide
Uniqueness
The uniqueness of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H17N3O5S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H17N3O5S/c25-21(16-5-9-18(10-6-16)24(26)27)22-17-7-11-19(12-8-17)30(28,29)23-14-13-15-3-1-2-4-20(15)23/h1-12H,13-14H2,(H,22,25) |
InChI Key |
KYHUUJQMJFCMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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